molecular formula C18H20N2 B13142564 2,2'-(Anthracene-2,6-diyl)diethanamine

2,2'-(Anthracene-2,6-diyl)diethanamine

Cat. No.: B13142564
M. Wt: 264.4 g/mol
InChI Key: KWSUWAVJUYLCRU-UHFFFAOYSA-N
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Description

2,2’-(Anthracene-2,6-diyl)diethanamine is an organic compound that features an anthracene core with two ethanamine groups attached at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Anthracene-2,6-diyl)diethanamine typically involves the functionalization of anthracene derivatives. One common method is the Diels-Alder reaction, where a Diels-Alder adduct of 2,6-dibromoanthracene is used as a precursor . This precursor undergoes further reactions to introduce the ethanamine groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Anthracene-2,6-diyl)diethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its electronic properties.

    Substitution: The ethanamine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions could introduce various functional groups onto the anthracene core.

Mechanism of Action

The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diethanamine involves its interaction with molecular targets through its anthracene core and ethanamine groups. These interactions can affect various pathways, including electron transport and fluorescence. The compound’s ability to participate in π-π stacking interactions and hydrogen bonding also plays a role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Anthracene-2,6-diyl)diethanamine is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence.

Properties

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[6-(2-aminoethyl)anthracen-2-yl]ethanamine

InChI

InChI=1S/C18H20N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-8,19-20H2

InChI Key

KWSUWAVJUYLCRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)CCN)C=C2C=C1CCN

Origin of Product

United States

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